N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyridin-2-yl group at the 1-position and a methyl-linked 4-(trifluoromethoxy)benzenesulfonamide moiety at the 4-position. This structure combines a heterocyclic pyridine ring, a piperidine scaffold, and a sulfonamide group with a strong electron-withdrawing trifluoromethoxy substituent. Such structural elements are commonly associated with enhanced metabolic stability and binding affinity in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides act as inhibitors .
The compound’s design likely aims to optimize interactions with hydrophobic pockets (via the trifluoromethoxy group) and hydrogen-bonding networks (via the sulfonamide and cyano groups). Its synthesis would involve sequential functionalization of the piperidine ring, starting with the introduction of the pyridine moiety, followed by sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride—a methodology analogous to procedures described in and .
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c20-19(21,22)29-16-3-5-17(6-4-16)30(27,28)25-13-14-7-10-26(11-8-14)18-15(12-23)2-1-9-24-18/h1-6,9,14,25H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLLTWDLGVFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has attracted attention in various fields of research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of a piperidine ring, introduction of the cyanopyridine moiety, and coupling with the benzenesulfonamide group. The molecular formula is with a molecular weight of 426.54 g/mol.
Key Synthetic Steps:
- Formation of the Piperidine Ring: Cyclization reactions starting from suitable precursors.
- Introduction of the Cyanopyridine Group: Achieved via nucleophilic substitution reactions.
- Coupling with Benzenesulfonamide: Involves amide bond formation to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. It has been shown to modulate activities related to:
- Cell Proliferation: Inhibiting cancer cell growth through apoptosis pathways.
- Enzyme Inhibition: Targeting matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent anti-proliferative activity while exhibiting a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting selectivity towards cancer cells .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-Cancer) | 2.4 | Low |
| HCC827 | 6.26 | Moderate |
Case Studies
-
Antitumor Activity in Mouse Models:
A pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups . The study highlighted its potential as a therapeutic agent in managing metastatic breast cancer. -
Off-target Effects:
The compound also exhibited significant inhibition of MMP-2 and MMP-9, which are critical in cancer progression and metastasis . This off-target activity suggests broader therapeutic implications beyond direct antitumor effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s structural analogs can be grouped based on three key regions:
Piperidine/Piperazine Core: describes sulfonamides with benzhydryl or bis(4-fluorophenyl)methyl substituents on piperazine rings. These bulky groups enhance lipophilicity but may reduce solubility compared to the target compound’s 3-cyanopyridine substituent . compounds feature piperidin-4-yl groups linked via ethyl chains to biphenyl-2-yloxy substituents.
Sulfonamide Substituents :
- The trifluoromethoxy group in the target compound contrasts with ’s 4-(trifluoromethyl)benzenesulfonamide and ’s halogenated (fluoro, chloro) or heterocyclic (thiophene) sulfonamides. The trifluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to halogenated analogs .
- includes sulfonamides with thiazolyl or pyrimidinyl groups, which introduce additional hydrogen-bonding sites but may complicate synthesis .
Heterocyclic Modifications: The 3-cyanopyridine group in the target compound differs from ’s pyrazolo[3,4-d]pyrimidine and chromen-4-one systems, which are larger and more rigid. Such differences may influence pharmacokinetic properties like oral bioavailability .
Physicochemical Properties
The target compound’s trifluoromethoxy and cyano groups may lower its melting point compared to ’s crystalline benzhydryl derivatives but improve solubility relative to ’s oily analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
